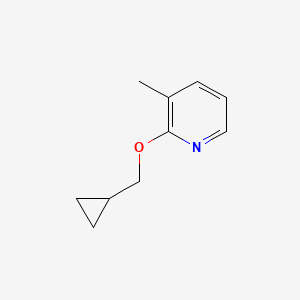
2-(cyclopropylmethoxy)-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-3-methylpyridine (2-CPMP) is an organic compound that is a derivative of pyridine. It has a wide range of applications in scientific research, from being used as a reagent in organic synthesis to being used as a tool for studying the effects of various drugs on the body.
Wirkmechanismus
2-(cyclopropylmethoxy)-3-methylpyridine has a number of different mechanisms of action. It acts as an agonist at the 5-HT1A receptor, and it also acts as an antagonist at the 5-HT2A receptor. Additionally, this compound has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has a number of different biochemical and physiological effects. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to increased alertness, improved mood, and improved cognitive function. Additionally, this compound has been shown to reduce levels of the stress hormone cortisol, which can lead to improved sleep and an improved sense of well-being.
Vorteile Und Einschränkungen Für Laborexperimente
2-(cyclopropylmethoxy)-3-methylpyridine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and it is also relatively stable and non-toxic. Additionally, this compound has a wide range of applications in scientific research, making it a useful tool for studying various drugs and environmental toxins. However, this compound is not a very potent compound, and it can be difficult to measure its effects in the body. Additionally, it is not a very selective compound, and it can interact with a wide range of other compounds and receptors.
Zukünftige Richtungen
There are a number of potential future directions for 2-(cyclopropylmethoxy)-3-methylpyridine research. One potential direction is to further explore its effects on the body, including its effects on various neurotransmitters and hormones. Additionally, further research could be done to explore its potential applications in the development of new pharmaceutical drugs. Additionally, further research could be done to explore its potential applications in the treatment of various psychiatric and neurological disorders. Finally, further research could be done to explore its potential applications in environmental toxicology.
Synthesemethoden
2-(cyclopropylmethoxy)-3-methylpyridine can be synthesized through a number of different methods. The most common method is the reaction of cyclopropylmethanol with pyridine in the presence of a Lewis acid such as aluminum chloride or zinc chloride. This reaction produces this compound in a yield of approximately 80%. Other methods of synthesis include the reaction of cyclopropylmethanol with pyridine N-oxide in the presence of a Lewis acid, and the reaction of cyclopropylmethanol with pyridine-2-carboxylic acid in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-(cyclopropylmethoxy)-3-methylpyridine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a tool for studying the effects of various drugs on the body, and as a tool for studying the effects of various drugs on the brain. It has also been used to study the effects of various environmental toxins on the body, and to study the effects of various dietary components on the body. Additionally, this compound has been used in the development of various pharmaceutical drugs, such as the antidepressant drug fluoxetine.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-2-6-11-10(8)12-7-9-4-5-9/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKAOSJPRSOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6496686.png)
![1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6496690.png)

![2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496720.png)
![2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6496729.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)
![N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6496748.png)
![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)
![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)
![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)